molecular formula C14H15N3O B13873578 4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B13873578
M. Wt: 241.29 g/mol
InChI Key: IDKXTQOINPBNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide is a compound that features a benzamide core with an aminomethyl group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzoic acid with pyridin-3-ylmethanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    N-(pyridin-3-ylmethyl)benzamide: Lacks the aminomethyl group, which may affect its reactivity and binding properties.

    4-(aminomethyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical and biological properties.

Uniqueness

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the aminomethyl and pyridin-3-ylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H15N3O/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12/h1-7,9H,8,10,15H2,(H,17,18)

InChI Key

IDKXTQOINPBNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.